N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide
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Overview
Description
XMD13-2 is a small molecule compound known for its potential therapeutic applications, particularly in cancer research. It targets the myotonic dystrophy kinase-related Cdc42-binding kinase beta (MRCKB) pathway, which is involved in cytoskeleton regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for XMD13-2 are not widely documented. Typically, such compounds are produced in specialized laboratories with stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
XMD13-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
XMD13-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the effects of MRCKB inhibition on cancer cell proliferation and metastasis.
Cell Biology: It helps in understanding cytoskeleton dynamics and cell motility.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting the MRCKB pathway.
Mechanism of Action
XMD13-2 exerts its effects by inhibiting the MRCKB pathway, which plays a crucial role in cytoskeleton regulation. This inhibition disrupts the cytoskeleton dynamics, leading to reduced cell motility and proliferation. The molecular targets involved include MRCKB and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
XMD8-92: Another MRCKB inhibitor with similar cytoskeleton regulatory effects.
BMS-777607: Targets the same pathway but has different chemical properties and potency.
Uniqueness
XMD13-2 is unique due to its specific binding affinity and selectivity for MRCKB, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[3-(cyclopropanecarbonylamino)-1H-indazol-6-yl]-N-cyclopropylbenzamide |
InChI |
InChI=1S/C21H20N4O2/c26-20(12-4-5-12)23-19-17-9-6-14(11-18(17)24-25-19)13-2-1-3-15(10-13)21(27)22-16-7-8-16/h1-3,6,9-12,16H,4-5,7-8H2,(H,22,27)(H2,23,24,25,26) |
InChI Key |
WBLZCNIEEVRRTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NNC3=C2C=CC(=C3)C4=CC(=CC=C4)C(=O)NC5CC5 |
Origin of Product |
United States |
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